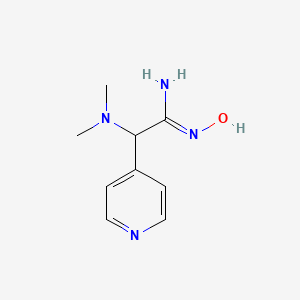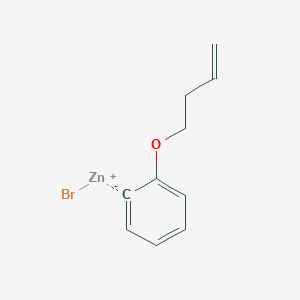
2-(3-Buten-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in organic synthesis due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-buten-1-oxy)phenylzinc bromide typically involves the reaction of 2-(3-buten-1-oxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF under an inert atmosphere to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or another halogen to enhance its reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which 2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation in coupling reactions, where the zinc atom is replaced by another metal (e.g., palladium) to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethylzinc bromide: Another organozinc compound used in similar types of reactions.
Phenylzinc bromide: A simpler organozinc compound with similar reactivity but different substituents.
Uniqueness
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE is unique due to the presence of the buten-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful for creating complex molecules that require specific functional groups .
Properties
Molecular Formula |
C10H11BrOZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);but-3-enoxybenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-7H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZAVQTFWKNDGHGC-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


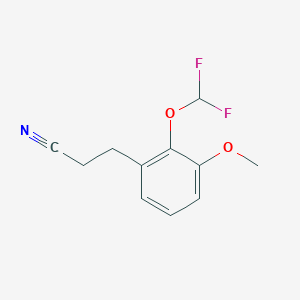
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
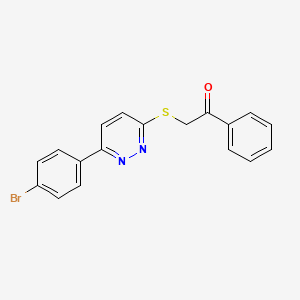

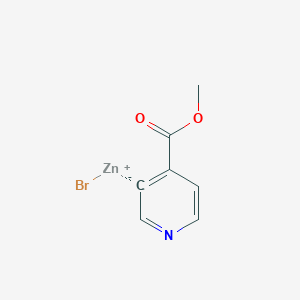
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
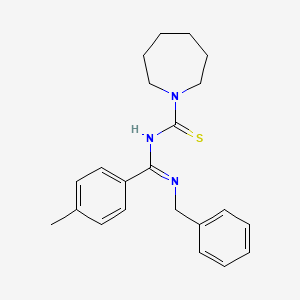
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
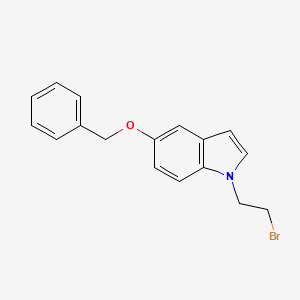
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
